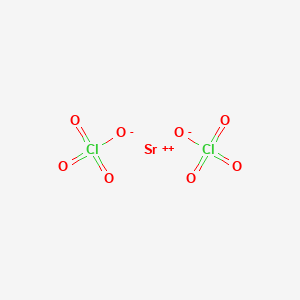

Strontium perchlorate

描述

Synthesis Analysis

The synthesis of strontium-based compounds, including strontium perchlorate, often involves hydrothermal or solvothermal methods. These methods provide effective control over particle composition, size, and morphology by adjusting physical and chemical parameters such as temperature, concentration, and solvent composition. Hydrothermal synthesis, in particular, is noted for its ability to produce pure and doped materials with functional and photocatalytic properties (Canu & Buscaglia, 2017).

科学研究应用

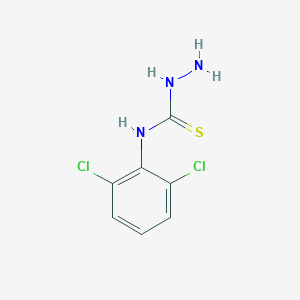

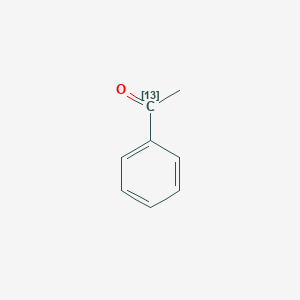

1. Stereoselective Synthesis of Dihydropyrimidinones

- Application Summary: Strontium Perchlorate is used as a catalyst in the stereoselective synthesis of 1,4-dihydropyrimidinones . This process involves a one-pot multicomponent strategy .

- Methods of Application: The synthesis of 1,4-dihydropyrimidinones is achieved using 20 mol % of hydrated Sr (ClO4)2 catalyst via a one-pot solvent-free reaction . This new catalytic MCR methodology can be supported by both conventional and microwave heating . The box-Behnken design approach and advanced analytical techniques are used for process optimization and reaction analysis .

- Results: The results confirmed that hydrated Sr (ClO4)2 works as an efficient catalyst for one-pot multicomponent organic synthesis under both conventional and microwave heating . It is an effective catalyst for laboratory synthesis of 1,4-dihydropyrimidinones stereoselectively with moderate to excellent yield without any undesirable effect . Microwave heating provided the desired product within 1-4 minutes .

2. Glow-in-the-Dark Safety Markings

- Application Summary: Strontium Perchlorate is used in the combustion synthesis of SrAl2O4: Eu2+, Dy3+ phosphorescent pigments for glow-in-the-dark safety markings .

- Methods of Application: Recipes with different oxidizer/fuel ratios were designed to create an in-situ reducing-reaction atmosphere and promote Eu3+ → Eu2+ reduction . The efficiency of glycine-rich mixtures (up to 200% glycine excess) was proven, which led to improved optical features .

- Results: The best results in terms of emission intensity and decay time were obtained in the case of 100% glycine excess . The sample with optimum emission characteristics was successfully tested in making glow-in-the-dark coatings applied to two different substrates and using pigment concentrations between 10 and 33% weight .

3. Pyrotechnics

- Methods of Application: Strontium Perchlorate can be mixed with other pyrotechnic ingredients to create a composition that burns with a red flame . The exact composition would depend on the specific requirements of the pyrotechnic device .

- Results: The use of Strontium Perchlorate in pyrotechnics results in a bright red flame, which is often desired in fireworks and other pyrotechnic devices .

4. Liquid Injection Thrust Vector Control (LITVC) in Solid-Propellant Rockets

- Application Summary: Strontium Perchlorate is used in Liquid Injection Thrust Vector Control (LITVC) in solid-propellant rockets to enable steering control with a simple fixed nozzle .

- Methods of Application: In LITVC, a liquid oxidizer (such as Strontium Perchlorate) is injected into the exhaust stream of a rocket motor . The interaction between the liquid oxidizer and the hot exhaust gases produces a force that can be used to steer the rocket .

- Results: The use of Strontium Perchlorate in LITVC allows for precise control of a rocket’s trajectory, even with a simple fixed nozzle .

5. Oxidizing Strontium Chlorate

- Application Summary: Strontium Perchlorate can be prepared by oxidizing strontium chlorate with hypochlorites .

- Results: The result of this process is the formation of strontium perchlorate, a strong oxidizer which gives red flames .

6. Crystal Structure Analysis

- Application Summary: Strontium perchlorate forms a crystal structure in the orthorhombic space group Pbca which is comparable to that of calcium perchlorate .

- Methods of Application: The crystal structure of strontium perchlorate anhydrate, Sr (ClO4)2, was analyzed using laboratory powder X-ray diffraction data .

- Results: The results of the analysis showed that strontium perchlorate forms a crystal structure in the orthorhombic space group Pbca .

安全和危害

Strontium perchlorate is a dangerous fire risk when in contact with organic materials . It can react with reducing agents to generate heat and products that may be gaseous, causing pressurization of closed containers . Inhalation, ingestion, or contact (skin, eyes) with vapors or substance may cause severe injury, burns, or death . Fire may produce irritating, corrosive, and/or toxic gases .

未来方向

Strontium perchlorate has been used in the preparation of SrAl2O4: Eu2+, Dy3+ phosphor pigments for glow-in-the-dark safety markings . The study showed the efficiency of glycine-rich mixtures, which led to improved optical features . The sample with optimum emission characteristics was successfully tested in making glow-in-the-dark coatings applied to two different substrates and using pigment concentrations between 10 and 33% weight .

属性

IUPAC Name |

strontium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Sr/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRFIUHRIOLIIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O8Sr, Sr(ClO4)2 | |

| Record name | STRONTIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4549 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | strontium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890693 | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Strontium perchlorate appears as a colorless crystalline powder. Dangerous fire risk when in contact with organic materials. Used to make other chemicals. | |

| Record name | STRONTIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4549 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Strontium perchlorate | |

CAS RN |

13450-97-0 | |

| Record name | STRONTIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4549 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

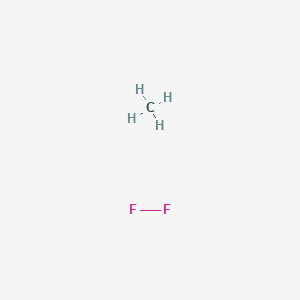

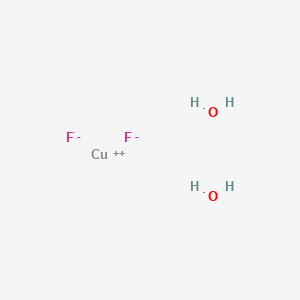

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

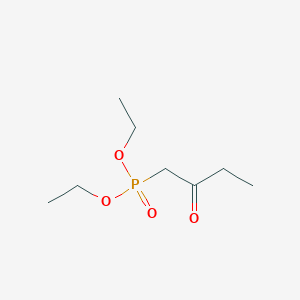

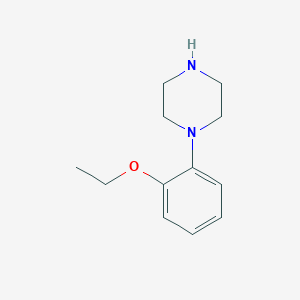

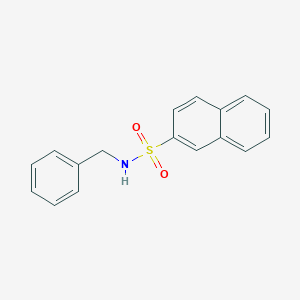

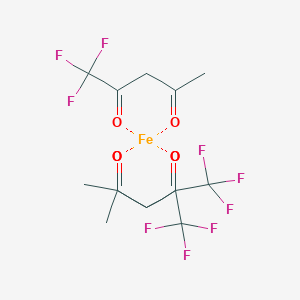

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)